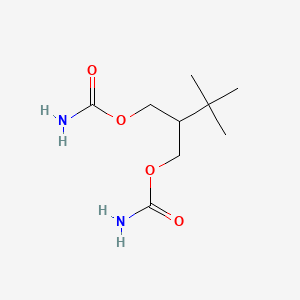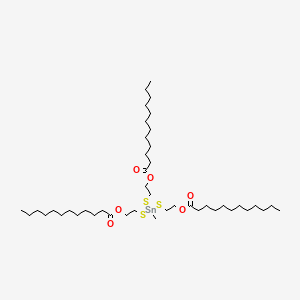
(Methylstannylidyne)tris(thioethylene) trilaurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Methylstannylidyne)tris(thioethylene) trilaurate is a complex organotin compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a methylstannylidyne core bonded to three thioethylene groups, each of which is further esterified with lauric acid (dodecanoic acid). The unique structure of this compound imparts it with distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Methylstannylidyne)tris(thioethylene) trilaurate typically involves the reaction of methylstannylidyne chloride with thioethylene and lauric acid. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually catalyzed by a base such as triethylamine. The reaction proceeds through the formation of intermediate stannylidyne-thioethylene complexes, which are subsequently esterified with lauric acid to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors equipped with temperature and pressure control systems. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(Methylstannylidyne)tris(thioethylene) trilaurate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The thioethylene groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Stannic derivatives and sulfoxides.
Reduction: Lower oxidation state tin compounds and thiols.
Substitution: Various substituted organotin compounds.
Applications De Recherche Scientifique
(Methylstannylidyne)tris(thioethylene) trilaurate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential use in drug delivery systems.
Industry: Employed as a stabilizer in the production of plastics and as a catalyst in polymerization reactions.
Mécanisme D'action
The mechanism of action of (Methylstannylidyne)tris(thioethylene) trilaurate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by binding to thiol groups in proteins, leading to the inhibition of enzyme activity and cell growth. Additionally, its organotin core can interact with nucleic acids, affecting gene expression and cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Methylstannylidyne)tris(thioethylene) triacetate
- (Methylstannylidyne)tris(thioethylene) tripalmitate
- (Methylstannylidyne)tris(thioethylene) tristearate
Uniqueness
(Methylstannylidyne)tris(thioethylene) trilaurate is unique due to its specific esterification with lauric acid, which imparts it with distinct hydrophobic properties and reactivity. Compared to its analogs, this compound exhibits enhanced stability and solubility in organic solvents, making it particularly useful in industrial applications.
Propriétés
Numéro CAS |
67859-62-5 |
|---|---|
Formule moléculaire |
C43H84O6S3Sn |
Poids moléculaire |
912.0 g/mol |
Nom IUPAC |
2-[bis(2-dodecanoyloxyethylsulfanyl)-methylstannyl]sulfanylethyl dodecanoate |
InChI |
InChI=1S/3C14H28O2S.CH3.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-14(15)16-12-13-17;;/h3*17H,2-13H2,1H3;1H3;/q;;;;+3/p-3 |
Clé InChI |
JGMFHVKIJWPIOD-UHFFFAOYSA-K |
SMILES canonique |
CCCCCCCCCCCC(=O)OCCS[Sn](C)(SCCOC(=O)CCCCCCCCCCC)SCCOC(=O)CCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


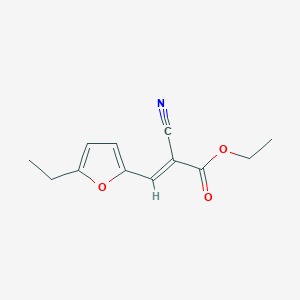
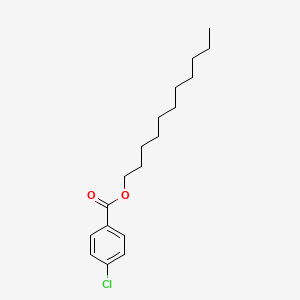

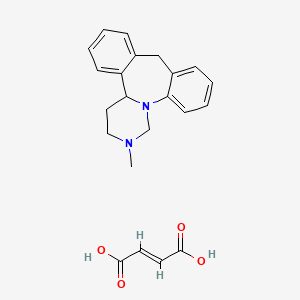
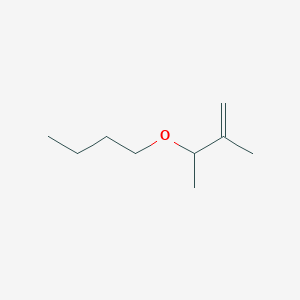
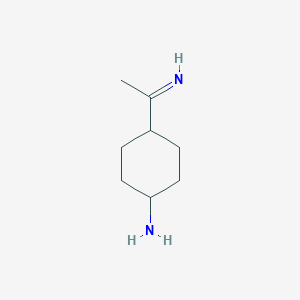
![3,5-Dibromo-2-[[[(3-bromo-4-ethoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13801240.png)
![Benzoic acid, 3,3'-[(2,5-dimethyl-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis[4-(propoxycarbonyl)phenyl] ester](/img/structure/B13801248.png)
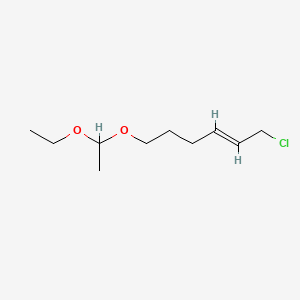
![2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide](/img/structure/B13801267.png)
![N-[4-(benzylamino)-1,3-dimethyl-2,6-dioxopyrimidin-5-yl]acetamide](/img/structure/B13801269.png)

![Pentanedioic acid, 2-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B13801282.png)
